molecular formula C12H21N3O7 B3203970 (S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid CAS No. 1025796-32-0

(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid

Cat. No. B3203970
M. Wt: 319.31 g/mol
InChI Key: ZZASEPMMGWJWOV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid, also known as L-ornithine-L-aspartate (LOLA), is an amino acid derivative that has been extensively studied for its potential therapeutic benefits. LOLA is a salt of ornithine and aspartic acid, and it is commonly used in the treatment of liver diseases such as cirrhosis and hepatic encephalopathy.

Scientific Research Applications

Prostate Cancer Imaging and Therapy

  • Cancer Imaging and Targeting : This compound is used in developing inhibitors and imaging agents for Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer. For instance, it's been utilized in creating boron-rich inhibitors for PSMA, aiding in prostate cancer diagnosis and potentially treatment (El-Zaria et al., 2014). Also, its derivatives have been evaluated for their role in single photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging of prostate cancer (Chen et al., 2008).

  • Radiohalogenated Derivatives for Imaging : Its derivatives, when radiohalogenated, are used as imaging agents for prostate cancer. They have shown promise in detecting prostate cancer with high specificity and could be beneficial in the development of new diagnostic tools for this disease (Chen et al., 2008).

  • Prostate Cancer Treatment and Imaging : This compound has been central in the development of PSMA-targeted PET imaging agents like [18F]DCFPyL for prostate cancer. These agents have shown significant potential in improving the diagnosis and staging of prostate cancer, potentially leading to better treatment strategies (Rousseau et al., 2019).

  • Fluorescent Imaging Agents for PSMA : Derivatives of this compound are being explored as fluorescent imaging agents targeting PSMA. These have shown potential in the selective imaging of PSMA+ tissues, which is crucial for detecting prostate cancer and could be useful for intraoperative guidance (Chen et al., 2009).

Future Directions

: Exploring the Structural Aspects of Ureido Amino Acid-Based APN Inhibitors : Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors

properties

IUPAC Name

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O7/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZASEPMMGWJWOV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169363
Record name N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid

CAS RN

1025796-32-0
Record name N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025796-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Reactant of Route 3
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Reactant of Route 4
Reactant of Route 4
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Reactant of Route 5
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Reactant of Route 6
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid

Citations

For This Compound
50
Citations
X Wang, H Tian, Z Lee, WDW Heston - … , Nucleotides and Nucleic …, 2012 - Taylor & Francis
Prostate-specific membrane antigen (PSMA) is an ideal biomarker for prostate cancer. A previously reported 2-5A conjugate RBI1033 (3) showed binding affinity more than 10 times …
Number of citations: 8 www.tandfonline.com
M Afsharzadeh, M Hashemi, M Babaei… - Journal of Cellular …, 2020 - Wiley Online Library
Prostate cancer (PCa) is one of the most prevalent non‐drug delivery system cutaneous malignancies. Undoubtedly, introducing novel treatment options to achieve higher therapeutic …
Number of citations: 36 onlinelibrary.wiley.com
Y Chen, M Pullambhatla, SR Banerjee… - Bioconjugate …, 2012 - ACS Publications
Targeted near-infrared (NIR) optical imaging can be used in vivo to detect specific tissues, including malignant cells. A series of NIR fluorescent ligands targeting the prostate-specific …
Number of citations: 134 pubs.acs.org
E Mohamed, AR Genady, N Janzen, CI Petlura… - Dalton …, 2014 - pubs.rsc.org
A series of C-hydroxy carborane derivatives of (S)-2-(3-((S)-5-amino-1-carboxypentyl)ureido)-pentanedioic acid were prepared as a new class of boron rich inhibitors of prostate specific …
Number of citations: 55 pubs.rsc.org
X Wang, W Heston, H Tian, Z Lee - Cancer Research, 2010 - AACR
According to the American Cancer Society, prostate cancer is the most prevalent cancer in American males. More accurate staging would facilitate treatment decisions and lead to a …
Number of citations: 0 aacrjournals.org
KP Maresca, SM Hillier, FJ Femia, D Keith… - Journal of medicinal …, 2009 - ACS Publications
Prostate specific membrane antigen (PSMA) is a validated molecular marker for prostate cancer. A series of glutamate−urea (Glu-urea-X) heterodimeric inhibitors of PSMA were …
Number of citations: 388 pubs.acs.org
X Yang, RC Mease, M Pullambhatla… - Journal of medicinal …, 2016 - ACS Publications
Radiolabeled urea-based low-molecular weight inhibitors of the prostate-specific membrane antigen (PSMA) are under intense investigation as imaging and therapeutic agents for …
Number of citations: 41 pubs.acs.org
X Wang, A Shirke, E Walker, R Sun, G Ramamurthy… - Cancers, 2021 - mdpi.com
Simple Summary Currently, there is no effective treatment that can cure metastatic prostate cancer. Various pros-tate specific membrane antigen (PSMA)-targeted radioimaging and …
Number of citations: 15 www.mdpi.com
Y Zhang, Y Wang, L Meng… - Journal of …, 2021 - jnanobiotechnology.biomedcentral …
Chemotherapy and gene therapy are used in clinical practice for the treatment of castration-resistant prostate cancer. However, the poor efficiency of drug delivery and serious systemic …
W Heston, CLEVELAND CLINIC FOUNDATION OH - 2010 - apps.dtic.mil
Imaging prostate cancer could be desirable from the perspective of helping tell where the tumor is, which can also aid the choice of therapeutic approaches and as a means to …
Number of citations: 3 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.